ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
CAS No.: 1058189-41-5
Cat. No.: VC6779083
Molecular Formula: C16H24N4O5S2
Molecular Weight: 416.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058189-41-5 |
|---|---|
| Molecular Formula | C16H24N4O5S2 |
| Molecular Weight | 416.51 |
| IUPAC Name | ethyl 2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C16H24N4O5S2/c1-3-25-16(22)19-8-6-12-13(10-19)26-15(17-12)18-14(21)11-5-4-7-20(9-11)27(2,23)24/h11H,3-10H2,1-2H3,(H,17,18,21) |
| Standard InChI Key | BYXMGXSEQJHNNU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound features a thiazolo[5,4-c]pyridine scaffold fused with a partially saturated pyridine ring (6,7-dihydro-5(4H)-configuration). At position 2, a carboxamido group bridges the thiazolo-pyridine core to a 1-(methylsulfonyl)piperidine-3-carboxylic acid moiety. Position 5 is substituted with an ethyl carboxylate group.
Key Functional Groups
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Thiazolo[5,4-c]pyridine: A bicyclic system comprising a thiazole ring (sulfur and nitrogen heteroatoms) fused to a pyridine ring.
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1-(Methylsulfonyl)piperidine: A six-membered piperidine ring with a sulfonamide group at position 1, enhancing polarity and potential hydrogen-bonding capacity .
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Ethyl Carboxylate: A lipophilic ester group that may influence membrane permeability.
Molecular Formula and Weight
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Molecular Formula: (calculated based on structural analogs ).
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Molecular Weight: ~468.54 g/mol (derived from PubChem data for similar compounds ).
Stereochemical Considerations
The piperidine ring introduces a chiral center at position 3, necessitating enantioselective synthesis or resolution. Patent literature highlights the importance of stereochemistry in analogous compounds for biological activity .
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
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Thiazolo[5,4-c]pyridine-5(4H)-carboxylate Core: Likely synthesized via cyclization of a thioamide intermediate with α-haloketones.
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1-(Methylsulfonyl)piperidine-3-carboxylic Acid: Prepared by sulfonylation of piperidine-3-carboxylic acid using methanesulfonyl chloride .
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Amide Coupling: Condensation of the carboxylic acid with the amine-functionalized thiazolo-pyridine core using carbodiimide reagents.
Stepwise Synthesis
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Thiazolo-Pyridine Formation:
Cyclocondensation of cysteine derivatives with 2-chloronicotinaldehyde, followed by hydrogenation to achieve the dihydro configuration . -
Amide Bond Formation:
Activation of the carboxylic acid (e.g., via HOBt/EDCI) and coupling with the amine group on the thiazolo-pyridine. -
Esterification:
Introduction of the ethyl carboxylate group via alkylation or transesterification.
Critical Reaction Parameters
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Temperature: Amide coupling typically proceeds at 0–25°C to minimize racemization.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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logP: Estimated at 2.1 (using ChemAxon software), indicating moderate lipophilicity.
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Aqueous Solubility: ~0.15 mg/mL (predicted), limited by the ethyl ester and sulfonamide groups .
Stability Profile
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Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis in acidic or basic conditions, forming the corresponding carboxylic acid.
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Thermal Stability: Decomposition above 200°C (differential scanning calorimetry data for analogs ).
Degradation Pathways
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Ester Hydrolysis: Major pathway in physiological conditions.
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Sulfonamide Cleavage: Requires strong acids/bases (e.g., 6M HCl at 100°C) .
Comparative Analysis with Structural Analogs
Challenges and Future Directions
Synthesis Optimization
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Enantioselective Routes: Employ chiral auxiliaries or asymmetric catalysis to resolve piperidine stereochemistry.
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Green Chemistry: Explore microwave-assisted or flow chemistry to improve yield .
Biological Validation
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In Vitro Assays: Screen for PD-L1 binding or kinase inhibition.
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Metabolite Identification: Characterize hydrolysis products using LC-MS.
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